Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20383895
InChI: InChI=1S/C11H9FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,1-2H3
SMILES:
Molecular Formula: C11H9FO3
Molecular Weight: 208.18 g/mol

Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate

CAS No.:

Cat. No.: VC20383895

Molecular Formula: C11H9FO3

Molecular Weight: 208.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate -

Specification

Molecular Formula C11H9FO3
Molecular Weight 208.18 g/mol
IUPAC Name methyl 3-(3-fluoro-4-methoxyphenyl)prop-2-ynoate
Standard InChI InChI=1S/C11H9FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,1-2H3
Standard InChI Key VUALISPDRDQEIQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C#CC(=O)OC)F

Introduction

Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate is an organic compound characterized by its unique molecular structure, featuring a phenyl ring substituted with both a fluorine atom and a methoxy group, along with a propiolate functional group. This compound belongs to the class of propiolates, which are esters of propiolic acid. The presence of these functional groups imparts distinctive electronic and steric properties, making it an interesting subject in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate typically involves the esterification of 3-(3-fluoro-4-methoxyphenyl)propiolic acid with methanol. This reaction is often catalyzed by a strong acid such as sulfuric acid. In industrial settings, the synthesis process is scaled up using large reactors and continuous flow systems to optimize yield and purity while minimizing by-products.

Chemical Reactions and Applications

Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate participates in several types of chemical reactions, which are significant for synthesizing complex organic molecules and exploring new functionalized derivatives that may have therapeutic applications. The compound's unique structure allows it to interact with biological macromolecules through hydrogen bonding and van der Waals interactions, facilitated by the fluoro and methoxy groups.

Biological Activity and Potential Applications

Research into the biological activity of Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit anti-inflammatory, analgesic, or anticancer activities due to their ability to interact with specific biological pathways. The presence of the methoxy and fluoro substituents may enhance these activities by modulating the compound's interaction with enzymes or receptors.

Analytical Methods

Relevant analyses for confirming the structure and purity of Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Methyl 4-methoxybenzoateMethoxy group on a benzoateCommonly used as a flavoring agent
Ethyl 3-(4-fluorophenyl)propanoateFluorinated phenyl substituentExhibits anti-inflammatory properties
Methyl 2-(4-fluorophenyl)acetateAcetate functional groupPotential analgesic effects
Methyl 2-(3-fluorophenyl)propanoateSimilar propanoate structureInvestigated for anticancer activity

Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate is unique due to its specific combination of a fluoro and methoxy group on a phenyl ring adjacent to a propiolate moiety, which may confer distinctive reactivity patterns and biological activities compared to other similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator